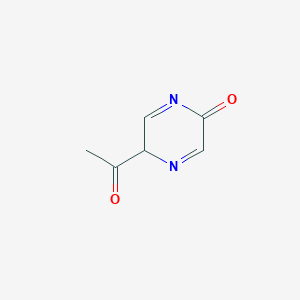
2-acetyl-2H-pyrazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2H-pyrazin-5-one is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound is particularly interesting due to its unique structure, which includes both a pyrazine ring and an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-acetyl-2H-pyrazin-5-one typically involves the condensation of appropriate amines with ketones under acidic conditions followed by oxidation. One common method involves the use of a Gutknecht or Gastaldi condensation reaction, where two amines are condensed on two ketones in the presence of an acid and an oxidizing agent .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be achieved using a Grignard reaction. This involves the reaction of cyanopyrazine with methyl magnesium bromide, followed by hydrolysis to yield the desired product . This method is favored due to its simplicity, availability of raw materials, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-2H-pyrazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can yield different pyrazine-based compounds.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazines, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
2-Acetyl-2H-pyrazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-acetyl-2H-pyrazin-5-one involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Ethyl-3-methylpyrazine: Known for its stronger odor compared to 2-acetyl-2H-pyrazin-5-one.
2,3-Dimethylpyrazine: Exhibits similar chemical properties but differs in its biological activities.
2-Acetyl-3-methylpyrazine: Shares similar structural features but has distinct applications in the flavor industry.
Uniqueness: this compound is unique due to its specific combination of a pyrazine ring and an acetyl group, which imparts distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to flavors, highlights its importance in both scientific research and industry.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-acetyl-2H-pyrazin-5-one |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-8-6(10)3-7-5/h2-3,5H,1H3 |
InChI Key |
LDPYQKIZACXBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=NC(=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


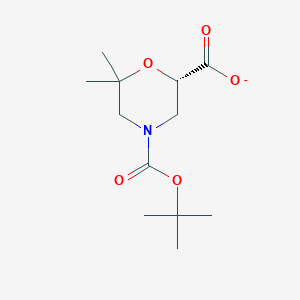


![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B12357342.png)
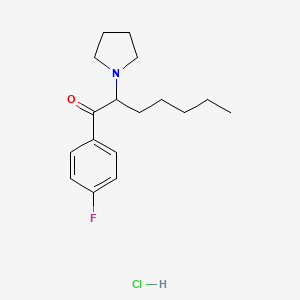
![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)
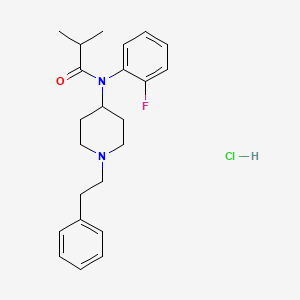

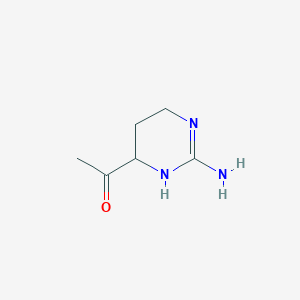
![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)


